molecular formula C18H29NOS B14280386 N-Benzyl-11-sulfanylundecanamide CAS No. 138153-91-0

N-Benzyl-11-sulfanylundecanamide

Cat. No.: B14280386
CAS No.: 138153-91-0
M. Wt: 307.5 g/mol
InChI Key: KQLSJYAZJJFPNI-UHFFFAOYSA-N
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Description

N-Benzyl-11-sulfanylundecanamide is a synthetic amphiphilic compound characterized by a benzyl group attached to the nitrogen of an amide linkage, an 11-carbon aliphatic chain, and a terminal sulfhydryl (-SH) group.

Properties

CAS No.

138153-91-0

Molecular Formula

C18H29NOS

Molecular Weight

307.5 g/mol

IUPAC Name

N-benzyl-11-sulfanylundecanamide

InChI

InChI=1S/C18H29NOS/c20-18(19-16-17-12-8-7-9-13-17)14-10-5-3-1-2-4-6-11-15-21/h7-9,12-13,21H,1-6,10-11,14-16H2,(H,19,20)

InChI Key

KQLSJYAZJJFPNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCCCCCCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-11-sulfanylundecanamide typically involves the reaction of benzylamine with 11-bromoundecanoic acid, followed by the introduction of a sulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

  • Step 1: Formation of 11-bromoundecanoic acid

    • React undecanoic acid with bromine in the presence of phosphorus tribromide.
    • Reaction conditions: Reflux in dichloromethane.
  • Step 2: Formation of N-Benzyl-11-bromoundecanamide

    • React benzylamine with 11-bromoundecanoic acid.
    • Reaction conditions: Reflux in ethanol with triethylamine as a catalyst.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-11-sulfanylundecanamide undergoes various chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
    • Conditions: Mild to moderate temperatures.
  • Reduction: : The amide group can be reduced to an amine.

    • Common reagents: Lithium aluminum hydride.
    • Conditions: Anhydrous conditions, typically in ether.
  • Substitution: : The benzyl group can undergo nucleophilic substitution reactions.

    • Common reagents: Sodium hydride, alkyl halides.
    • Conditions: Anhydrous conditions, typically in tetrahydrofuran.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-11-sulfanylundecanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-11-sulfanylundecanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The benzyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Benzalkonium Chloride (BAC)

  • Structure : A quaternary ammonium compound (QAC) with a benzyl group, a dimethylalkylammonium head, and variable alkyl chain lengths (C8–C18) .
  • Key Differences :
    • Head Group: BAC’s permanently charged quaternary ammonium contrasts with the uncharged amide in this compound, affecting solubility and electrostatic interactions.
    • Functional Groups: BAC lacks a thiol, reducing its redox versatility.
  • Applications : Broad-spectrum antimicrobial activity due to membrane disruption .

Benzyl-Dimethyl-Dodecylammonium Chloride (BAC12)

  • Structure : A QAC with a C12 alkyl chain, optimizing hydrophobicity for membrane penetration .
  • Key Differences :
    • Chain Length: BAC12’s C12 chain may enhance lipid bilayer interaction compared to the C11 chain of this compound, though the thiol in the latter could offset this via alternative mechanisms.
    • Charge: BAC12’s cationic head promotes binding to negatively charged microbial surfaces, unlike the neutral amide.

NBD-DDA

  • Structure : A fluorescent QAC with a nitrobenzoxadiazole (NBD) tag and C12 chain, enabling tracking in biological systems .
  • Key Differences :
    • Fluorescence: NBD-DDA’s fluorophore allows visualization, whereas this compound’s thiol could enable conjugation but lacks inherent fluorescence.
    • Reactivity: The thiol in this compound may facilitate disulfide bond formation or metal chelation, absent in NBD-DDA.

Data Tables

Table 1: Structural Comparison

Compound Head Group Alkyl Chain Length Key Functional Groups Charge at pH 7
This compound Amide C11 -SH (thiol) Neutral
Benzalkonium chloride (BAC) Quaternary ammonium C8–C18 None Cationic
BAC12 Quaternary ammonium C12 None Cationic
NBD-DDA Quaternary ammonium C12 NBD fluorophore Cationic

Table 2: Functional Properties

Compound Critical Micelle Concentration (CMC) Antimicrobial Efficacy (MIC)* Solubility in Water
This compound Not reported Not tested Moderate (amide)
Benzalkonium chloride 0.1–1 mM (chain-dependent) 1–10 µg/mL (broad-spectrum) High
BAC12 ~0.5 mM 2–5 µg/mL (Gram-positive) High
NBD-DDA ~0.3 mM Not applicable (surfactant) Moderate

*MIC: Minimum Inhibitory Concentration.

Research Findings

  • BAC and Chain Length : Shorter chains (C8–C10) in BAC exhibit higher water solubility but reduced antimicrobial potency, while C12–C14 chains optimize lipid disruption . This compound’s C11 chain may balance hydrophobicity and solubility, though the neutral amide could reduce membrane affinity compared to QACs.
  • Thiol Reactivity: The -SH group in this compound may enable unique applications, such as nanoparticle stabilization (via metal-thiolate bonds) or redox-responsive drug release, absent in BAC or NBD-DDA.
  • Toxicity Considerations: QACs like BAC12 are associated with cytotoxicity at high concentrations due to nonspecific membrane lysis. The neutral amide in this compound might reduce non-target toxicity but requires validation.

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